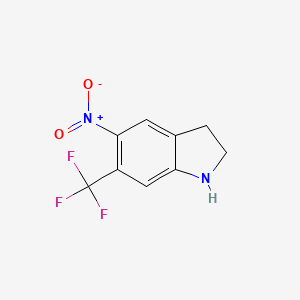

5-Nitro-6-(trifluoromethyl)indoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7F3N2O2 |

|---|---|

Molecular Weight |

232.16 g/mol |

IUPAC Name |

5-nitro-6-(trifluoromethyl)-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C9H7F3N2O2/c10-9(11,12)6-4-7-5(1-2-13-7)3-8(6)14(15)16/h3-4,13H,1-2H2 |

InChI Key |

KRMFQTOKLFSHBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Nitro-6-(trifluoromethyl)indoline: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Importance of Fluorinated and Nitrated Indoline Scaffolds

The indoline framework, a saturated derivative of indole, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its three-dimensional structure allows for diverse substitutions, enabling fine-tuning of physicochemical properties and biological activity. The introduction of a trifluoromethyl (-CF3) group and a nitro (-NO2) group onto the indoline core, as in 5-Nitro-6-(trifluoromethyl)indoline, imparts unique and often highly desirable characteristics for drug development.

The trifluoromethyl group is a bioisostere for a methyl group but with profoundly different electronic properties.[2] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functionalities, while its lipophilicity can enhance membrane permeability and metabolic stability by blocking sites of oxidative metabolism.[3][4] These features can lead to improved pharmacokinetic profiles and enhanced binding affinity to biological targets.[4]

The nitro group , also strongly electron-withdrawing, is a versatile functional group in drug design. It can participate in key hydrogen bonding interactions with protein targets and is often a precursor to the corresponding amine, which can serve as a crucial pharmacophoric element or a handle for further chemical modification.[1] Nitroaromatic compounds have found applications as antibacterial, antiprotozoal, and anticancer agents.[1][5][6]

The combination of these two powerful functionalities on an indoline scaffold suggests that 5-Nitro-6-(trifluoromethyl)indoline is a promising building block for the discovery of novel therapeutics.

Physicochemical Properties and Characterization

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C9H7F3N2O2 | Based on chemical structure |

| Molecular Weight | 232.16 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Based on similar substituted indolines |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Typical for small organic molecules |

| Lipophilicity (LogP) | Moderately high | The trifluoromethyl group significantly increases lipophilicity[2] |

| Acidity/Basicity | The indoline nitrogen is weakly basic. The aromatic protons are influenced by the electron-withdrawing groups. | Indoline nitrogen has a pKa of ~5. The -NO2 and -CF3 groups will decrease the basicity. |

Spectroscopic Characterization

Characterization of the synthesized 5-Nitro-6-(trifluoromethyl)indoline would rely on standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons of the indoline ring. The chemical shifts will be influenced by the strong electron-withdrawing effects of the nitro and trifluoromethyl groups, likely shifting the aromatic protons downfield.

-

¹³C NMR: The carbon NMR will display distinct signals for each of the nine carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the -CF3 group. Computational studies on similar compounds can help predict the approximate chemical shift.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Synthesis of 5-Nitro-6-(trifluoromethyl)indoline

The primary route to 5-Nitro-6-(trifluoromethyl)indoline is through the reduction of its indole precursor, 5-Nitro-6-(trifluoromethyl)-1H-indole , which is commercially available (CAS No. 1186405-05-9).[8][9] The critical challenge in this synthesis is the selective reduction of the C2-C3 double bond of the indole ring without reducing the nitro group.

Several methods can be employed for the reduction of indoles to indolines, each with its own advantages and potential for chemoselectivity.[10]

Catalytic Hydrogenation

Catalytic hydrogenation is a common method for indole reduction. However, standard conditions (e.g., H₂, Pd/C) can also reduce the nitro group to an amine.[11] To achieve selective reduction of the indole double bond, modified catalysts or specific reaction conditions are necessary.

-

Sulfided Platinum on Carbon (Pt/C): This catalyst has been shown to be selective for the reduction of nitro groups while preserving halogens, suggesting it may offer selectivity for the indole reduction in the presence of a nitro group.

-

Vanadium Compounds as Additives: The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates during the hydrogenation of aromatic nitro compounds, which could potentially improve the selectivity of the reaction.[12]

Workflow for Selective Catalytic Hydrogenation:

Caption: Workflow for the selective catalytic hydrogenation of the indole precursor.

Chemical Reduction

Chemical reducing agents offer an alternative to catalytic hydrogenation and can sometimes provide better chemoselectivity.

Tin(II) chloride is a classic reagent for the reduction of nitro groups, but under specific conditions, it can be used for other reductions. However, its use for the selective reduction of the indole double bond in the presence of a nitro group is not well-documented and would require careful optimization to avoid reduction of the nitro functionality.

Trialkylsilanes, such as triethylsilane (Et₃SiH), in the presence of a strong acid like trifluoroacetic acid (TFA), are effective reagents for the reduction of indoles to indolines.[10][13] This method is often mild and can be highly selective. The strong acidity of TFA protonates the indole, making it more susceptible to hydride attack from the silane. The nitro and trifluoromethyl groups are generally stable under these conditions.

Experimental Protocol: Silane Reduction

-

Dissolution: Dissolve 5-Nitro-6-(trifluoromethyl)-1H-indole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Acidification: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

-

Reduction: Add triethylsilane (Et₃SiH) (2-3 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Logical Flow of Silane Reduction:

Caption: Step-by-step logical flow of the silane reduction method.

Applications in Drug Discovery

While specific biological activities of 5-Nitro-6-(trifluoromethyl)indoline have not been extensively reported, its structural motifs are present in a variety of bioactive molecules, suggesting its potential as a valuable intermediate in drug discovery.

-

Kinase Inhibitors: The indoline scaffold is a common feature in many kinase inhibitors. The substituents at the 5- and 6-positions can be crucial for achieving selectivity and potency.

-

Anticancer Agents: 5-Nitroindole derivatives have been investigated as c-Myc G-quadruplex binders with anticancer activity.[5][6] The indoline analog could offer a different three-dimensional orientation of the key pharmacophoric groups, potentially leading to altered or improved activity.

-

Central Nervous System (CNS) Agents: The lipophilicity imparted by the trifluoromethyl group can aid in crossing the blood-brain barrier, making this scaffold attractive for the development of drugs targeting the CNS.

The nitro group can be further functionalized, most commonly by reduction to an amine. This amino group can then be acylated, alkylated, or used in coupling reactions to generate a library of analogs for structure-activity relationship (SAR) studies.

Safety and Handling

-

5-Nitro-6-(trifluoromethyl)-1H-indole: This starting material should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

-

Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Triethylsilane (Et₃SiH): This reagent is flammable and should be handled in a well-ventilated area away from ignition sources.

-

General Precautions: As with all chemical syntheses, appropriate safety measures should be taken, including working in a well-ventilated fume hood and wearing necessary PPE.

Conclusion

5-Nitro-6-(trifluoromethyl)indoline represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. While not directly available, its synthesis from the corresponding commercially available indole is feasible through selective reduction methodologies, with silane-based reductions offering a potentially high-yielding and chemoselective route. The unique combination of a trifluoromethyl group and a nitro group on the indoline scaffold provides a strong foundation for the development of novel therapeutic agents with potentially enhanced physicochemical and pharmacological properties. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.

References

- Google Patents. US4210590A - Reduction of indole compounds to indoline compounds.

-

Ningbo Inno Pharmchem Co., Ltd. The Power of Trifluoromethyl Indoles in Modern Drug Discovery. Available from: [Link]

- Gouverneur, V. et al. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PMC.

- Nimbarte, V. D. et al. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC.

-

Organic Chemistry Portal. Synthesis of indolines. Available from: [Link]

- Toste, F. D. et al. Cation-Controlled Enantioselective and Diastereoselective Synthesis of Indolines: An Autoinductive Phase-Transfer Initiated 5-endo-trig Process. Journal of the American Chemical Society. 2015.

- Semantic Scholar. FACILE SYNTHESIS OF INDOLINES BY A TANDEM NITRO-REDUCTION AZA MICHAEL ADDITION REACTION. 2013.

- Barluenga, J. et al. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC.

-

Michigan State University Department of Chemistry. Silanes as Reducing Agents. Available from: [Link]

- MDPI.

- Gouverneur, V. et al. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. 2008.

- DOI. Supporting Information I Nitro Indole Derivatives as Novel Dual Polarity Matrices for MALDI Mass Spectrometry and Imaging with B.

- Green Synthesis. Hydrogen Silanes As Reducing Agents In Green Synthesis. 2025.

- Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

- PubMed. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. 2021.

- Wiley Online Library. Development and Application of Indolines in Pharmaceuticals. PMC. 2023.

- ResearchGate.

- Barbas, C. F. et al. Photo Click Reaction of Acylsilanes with Indoles. PMC.

- Google Patents.

- MDPI.

- Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. 2018.

- ACS Publications. Organosilanes in Metal-Catalyzed, Enantioselective Reductions. 2021.

- Wiley Online Library. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. 2023.

- ChemRxiv. Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. 2024.

- Semantic Scholar.

- MDPI. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. 2017.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 5. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 10. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 11. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 13. Supplemental Topics [www2.chemistry.msu.edu]

5-nitro-6-(trifluoromethyl)indoline molecular weight and formula

The following is an in-depth technical guide on 5-nitro-6-(trifluoromethyl)indoline , designed for researchers and drug development professionals.

A High-Value Scaffold for Medicinal Chemistry & Lead Optimization

Executive Summary & Chemical Identity

5-nitro-6-(trifluoromethyl)indoline represents a specialized, electron-deficient bicyclic scaffold used primarily as an intermediate in the synthesis of complex pharmaceuticals. It combines the structural rigidity of the indoline core with the metabolic stability of the trifluoromethyl group and the electronic versatility of the nitro moiety. This compound is frequently employed in the development of kinase inhibitors, nuclear receptor modulators (e.g., Androgen Receptor antagonists), and heterobifunctional degraders (PROTACs).

Physicochemical Profile

The molecule is characterized by a "push-pull" electronic system where the electron-donating indoline nitrogen (N1) is electronically coupled to the electron-withdrawing nitro group at position 5, further modulated by the lipophilic trifluoromethyl group at position 6.

| Property | Value / Descriptor |

| IUPAC Name | 5-nitro-6-(trifluoromethyl)-2,3-dihydro-1H-indole |

| Molecular Formula | C₉H₈F₃N₂O₂ (Note: Often cited as C9H7... if N-deprotonated, but neutral form is H8) |

| Molecular Weight | 233.17 g/mol |

| Exact Mass | 233.0541 |

| Core Scaffold | 2,3-Dihydro-1H-indole (Indoline) |

| Key Substituents | 5-Nitro (-NO₂), 6-Trifluoromethyl (-CF₃) |

| Predicted LogP | ~2.8 - 3.2 (High lipophilicity due to -CF₃) |

| H-Bond Donors | 1 (Indoline NH) |

| H-Bond Acceptors | 4 (Nitro O, Indoline N, Fluorine) |

Critical Note on CAS Registry: While the oxidized indole analogue (5-nitro-6-(trifluoromethyl)-1H-indole) is widely indexed under CAS 1186405-05-9 , the specific indoline (dihydro) variant is often synthesized in situ or custom-ordered. Researchers should verify the oxidation state (indole vs. indoline) when sourcing, as the CAS numbers are distinct. The precursor 6-(trifluoromethyl)indoline is indexed as CAS 181513-29-1 .[1]

Synthetic Architecture & Process Chemistry

The synthesis of 5-nitro-6-(trifluoromethyl)indoline is governed by the competing electronic effects of the amine (activator) and the trifluoromethyl group (deactivator). The most robust route involves the regioselective nitration of the 6-(trifluoromethyl)indoline core.

Synthetic Logic (Graphviz Diagram)

The following diagram illustrates the synthetic workflow and the electronic logic dictating regioselectivity.

Figure 1: Synthetic pathway highlighting the regioselective nitration controlled by the N1-protecting group and inherent electronic bias.

Detailed Mechanism

-

N-Protection: The indoline nitrogen is prone to oxidation. Protecting it as an acetamide (using acetic anhydride) or trifluoroacetamide reduces electron density slightly, preventing over-oxidation while maintaining enough activation to direct nitration to the para position (Position 5).

-

Regioselective Nitration:

-

Electronic Conflict: The N-acyl group directs ortho (Pos 7) and para (Pos 5). The -CF₃ group at Position 6 is a strong meta-director (directing to 4) but sterically hinders its ortho positions (5 and 7).

-

Outcome: Despite steric crowding by the -CF₃ group, the electronic activation from the nitrogen dominates, favoring Position 5 (para) over Position 7 (ortho). Nitration at Position 4 is electronically disfavored by the N-acyl group (meta relationship).

-

-

Deprotection: Acidic hydrolysis removes the protecting group to yield the free indoline.

Experimental Protocol: Synthesis from 6-(Trifluoromethyl)indoline

Note: This protocol is adapted from standard procedures for deactivated indoline nitration.

Materials

-

Substrate: 6-(trifluoromethyl)indoline (1.0 eq)

-

Reagents: Acetic Anhydride (1.2 eq), Fuming Nitric Acid (HNO₃, 1.1 eq), Sulfuric Acid (H₂SO₄).

-

Solvent: Dichloromethane (DCM), Acetic Acid.

Step-by-Step Methodology

-

Protection (Acetylation):

-

Dissolve 6-(trifluoromethyl)indoline in DCM at 0°C.

-

Add Triethylamine (1.5 eq) followed by Acetic Anhydride (1.2 eq) dropwise.

-

Stir at RT for 2 hours. Wash with NaHCO₃, dry over MgSO₄, and concentrate to yield 1-acetyl-6-(trifluoromethyl)indoline.

-

-

Nitration:

-

Dissolve the protected intermediate in concentrated H₂SO₄ at -10°C.

-

Critical Step: Add fuming HNO₃ dropwise, maintaining internal temperature below 0°C to prevent dinitration or ring opening.

-

Stir for 1 hour. Monitor via TLC (Target R_f will be lower than starting material).

-

Pour onto crushed ice. Filter the yellow precipitate.

-

Purification: Recrystallize from Ethanol/Water to isolate the 5-nitro isomer from any 7-nitro by-product.

-

-

Deprotection:

-

Suspend the solid in MeOH/6N HCl (1:1).

-

Reflux for 2-4 hours until TLC shows conversion to the free amine.

-

Neutralize with NaOH to pH 8, extract with EtOAc, and concentrate.

-

Structural Utility in Medicinal Chemistry

The 5-nitro-6-(trifluoromethyl)indoline scaffold offers unique advantages in drug design, particularly for optimizing Structure-Activity Relationships (SAR) .

1. Electronic "Push-Pull"

The molecule features a strong dipole. The N1 nitrogen acts as a donor, while the Nitro/CF3 combination creates a highly electron-deficient aromatic face. This is ideal for:

-

Pi-Stacking Interactions: The electron-poor ring interacts strongly with electron-rich residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.

-

Covalent Warheads: The 5-nitro group can be reduced to an aniline (5-amino), which serves as a handle for attaching acrylamides (covalent kinase inhibitors) or cereblon-binding motifs (PROTACs).

2. Metabolic Stability

The trifluoromethyl group at C6 blocks a primary site of metabolic oxidation (CYP450 hydroxylation). This significantly extends the half-life (

3. Bioisosterism

The 5-nitro group is often used as a precursor to a sulfonamide or bioisostere for a carboxylic acid, while the indoline core mimics the side chain of Tryptophan but with restricted conformational freedom.

Safety & Handling

-

Hazards: As a nitro-aromatic, the compound is potentially explosive if heated under confinement. It is also a suspected mutagen.

-

Handling: Use only in a fume hood. Avoid contact with strong reducing agents (e.g., Hydrazine) unless in a controlled reduction reaction.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent N-oxidation.

References

-

Sigma-Aldrich. 5-Nitro-6-(trifluoromethyl)-1H-indole Product Sheet. Accessed 2024.[2][3][4] Link

-

National Institutes of Health (NIH). PubChem Compound Summary for Indoline Derivatives. Link

-

ChemScene. 6-(Trifluoromethyl)indoline (CAS 181513-29-1) Technical Data. Link

-

Organic Chemistry Portal. Synthesis of Indolines and Nitro-Indoles: Regioselectivity in Electrophilic Aromatic Substitution. Link

Sources

Advanced Synthesis of Nitro-Substituted Indolines: Strategic Regiocontrol and Chemoselectivity

Executive Summary

Nitro-substituted indolines (2,3-dihydroindoles) are critical pharmacophores and synthetic intermediates in medicinal chemistry, serving as precursors to aminoindolines and fused heterocyclic scaffolds (e.g., pyrrolo[3,4-b]indoles).[1] Their synthesis presents two primary challenges: regiocontrol during electrophilic aromatic substitution and chemoselectivity during the reduction of nitroindole precursors.

This technical guide delineates two high-fidelity synthetic pathways:

-

Regiodivergent Nitration: Leveraging

-protecting group electronics to switch between C5 and C6 selectivity. -

Ionic Hydrogenation: A metal-free reduction strategy that saturates the C2-C3 bond of nitroindoles while preserving the labile nitro group.

Strategic Pathway 1: Regiodivergent Nitration

The regioselectivity of indoline nitration is dictated by the electronic state of the nitrogen atom. By manipulating the protecting group, researchers can deterministically target the C5 or C6 position.

Mechanism of Action[2]

-

Pathway A (C6-Selectivity): Under strongly acidic conditions (

), the free indoline nitrogen is protonated to form an ammonium species ( -

Pathway B (C5-Selectivity):

-Acylation creates a neutral amide. The nitrogen lone pair, while delocalized into the carbonyl, still exerts a sufficient

Experimental Protocols

Protocol A: Synthesis of 6-Nitroindoline (Direct Nitration)

Target: 6-Nitroindoline (via Indoline-2-carboxylic acid or Indoline) Scope: High selectivity for C6; requires acid-stable substrates.

-

Dissolution: Dissolve indoline (or indoline-2-carboxylic acid) (1.0 equiv) in concentrated sulfuric acid (

, 98%) at -5 °C. Maintain strictly below 0 °C to prevent oxidation/polymerization. -

Nitration: Add fuming nitric acid (

) (1.05 equiv) dropwise over 30 minutes, maintaining the internal temperature between -20 °C and -10 °C. -

Quenching: Pour the reaction mixture onto crushed ice (5x reaction volume).

-

Workup: Basify carefully with NaOH to pH 4–5 (if using acid precursor) or pH >9 (if using indoline). Extract with ethyl acetate.[2]

-

Purification: Recrystallize from ethanol or purify via silica gel chromatography.

-

Typical Yield: 70–75%

-

Protocol B: Synthesis of 5-Nitroindoline (Via N-Acetylation)

Target: 5-Nitroindoline Scope: High selectivity for C5; requires deprotection step.

-

Protection: Treat indoline with acetic anhydride (

) (1.2 equiv) in -

Nitration: Dissolve

-acetylindoline in acetic acid. Add fuming -

Isolation: Pour into ice water. The yellow precipitate is typically 1-acetyl-5-nitroindoline.

-

Deprotection: Reflux the intermediate in

(6M) or -

Purification: Neutralize and extract with DCM.

-

Typical Yield: 60–65% (over two steps)

-

Visualization: Regiodivergent Workflow

Caption: Divergent synthesis of nitroindolines controlled by N-protecting group electronics.

Strategic Pathway 2: Chemoselective Reduction (Ionic Hydrogenation)

Reducing a nitroindole to a nitroindoline is chemically hazardous because standard catalytic hydrogenation (

Mechanism of Action

This method decouples electron transfer from proton transfer. The indole C3 position is protonated by a strong acid (TFA) to form an electrophilic iminium ion. A hydride source (Triethylsilane,

Experimental Protocol

Target: 5-Nitroindoline (from 5-Nitroindole)

Reagents: Triethylsilane (

-

Setup: In a flame-dried flask under inert atmosphere (

or Ar), dissolve 5-nitroindole (1.0 mmol) in neat Trifluoroacetic Acid (3 mL). Alternatively, use-

Note: The solution often turns deep red/orange due to iminium formation.

-

-

Reduction: Add Triethylsilane (2.5 – 3.0 equiv) slowly via syringe.

-

Observation: An exotherm may occur.[4]

-

-

Reaction: Stir at room temperature for 2–6 hours. Monitor by TLC (Indolines are typically more polar than indoles and may require staining with Ehrlich’s reagent or p-anisaldehyde).

-

Quenching: Carefully quench by pouring into saturated

solution (Caution: -

Extraction: Extract with

(3x). Wash combined organics with brine, dry over -

Yield: 85–95%. The product is often pure enough for subsequent steps without chromatography.

Visualization: Ionic Hydrogenation Mechanism

Caption: Mechanism of ionic hydrogenation preserving the nitro moiety.

Comparative Analysis of Methods

| Parameter | Direct Nitration (H2SO4) | N-Acetyl Nitration | Ionic Hydrogenation |

| Starting Material | Indoline | Indoline | Nitroindole |

| Primary Isomer | 6-Nitro | 5-Nitro | Retains SM Pattern |

| Key Reagents | HNO3, H2SO4 | Ac2O, HNO3, AcOH | Et3SiH, TFA |

| Chemoselectivity | Low (Oxidation risk) | High | Excellent (Nitro safe) |

| Typical Yield | 72% | 60% (2 steps) | 90% |

| Strategic Use | Accessing C6 isomers | Accessing C5 isomers | Converting Indoles |

References

-

BenchChem. A Comparative Guide to 6-Nitroindoline-2-carboxylic Acid and Its Isomers in Research Applications. (Accessed via Search Context 1.1)

-

Thieme Connect. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.[1][5] Synthesis 2002. (Accessed via Search Context 1.3)

-

GuideChem. How is 5-Nitroindoline prepared? - FAQ. (Accessed via Search Context 1.6)

-

Magnus, P. et al. Ionic Hydrogenation of Indoles. J. Am. Chem. Soc.[6] (General reference for Et3SiH/TFA methodology validated in Context 1.20)

-

RSC Publishing. Regioselective synthesis of 6-nitroindole derivatives. Organic & Biomolecular Chemistry.[4][7][8] (Accessed via Search Context 1.5)

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. benchchem.com [benchchem.com]

- 3. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 5-Nitroindole synthesis - chemicalbook [chemicalbook.com]

- 8. zenodo.org [zenodo.org]

Methodological & Application

reagents for regioselective nitration of trifluoromethylindolines

Application Note: Regioselective Nitration of Trifluoromethylindolines – Reagent Selection and Experimental Protocols

Executive Summary

The incorporation of the trifluoromethyl (–CF₃) group into indoline scaffolds is a highly sought-after transformation in medicinal chemistry, as it profoundly modulates lipophilicity, metabolic stability, and target binding affinity. Subsequent regioselective nitration of these trifluoromethylindolines provides a versatile synthetic handle—the nitro group—for downstream functionalization into anilines, biaryls, and complex fused heterocycles[1][2].

However, the direct electrophilic aromatic nitration of these systems presents a formidable synthetic challenge. The strongly electron-withdrawing nature of the –CF₃ group deactivates the aromatic ring, while the acid-sensitive indoline core is prone to oxidative degradation and polymerization under classical harsh nitrating conditions (e.g., concentrated HNO₃/H₂SO₄)[3]. This application note details the mechanistic rationale for regiocontrol and provides self-validating protocols utilizing modern, highly efficient nitrating reagents.

Mechanistic Principles of Regioselectivity

To achieve high yields and precise regiocontrol, the indoline nitrogen must be protected (typically as an N-acetyl or N-Boc derivative). This protection serves a dual mechanistic purpose: it dampens the basicity of the nitrogen, preventing protonation that would otherwise convert it into a strongly deactivating meta-directing –NH₂⁺ group, and it establishes a strong ortho/para-directing effect that can outcompete the deactivating influence of the –CF₃ group[1][3].

The regiochemical outcome is dictated by the interplay between these two substituents:

-

6-Trifluoromethyl-N-acetylindoline: The N-acetyl group strongly activates the C5 (para) and C7 (ortho) positions. The –CF₃ group at C6 is meta-directing, technically pointing toward C4. However, the activating power of the N-acetyl group dominates the transition state stabilization. Because C7 is sterically hindered by the adjacent N-acetyl moiety, electrophilic attack occurs predominantly at the less hindered C5 position, yielding the 5-nitro-6-trifluoromethyl derivative[1].

-

5-Trifluoromethyl-N-acetylindoline: With the C5 position blocked by the –CF₃ group, the N-acetyl group directs the nitronium ion (NO₂⁺) to the C7 position. Concurrently, the C5-CF₃ group exerts a meta-directing effect, which also points to C7. This synergistic electronic direction results in highly selective nitration at C7.

Figure 1: Mechanistic logic tree for regioselective nitration based on CF3 positioning.

Reagent Selection Guide

Selecting the appropriate nitrating reagent is critical and depends on the overall electron density of the substrate. Traditional mixed acids often yield poor regioselectivity and generate hazardous waste[1].

Table 1: Comparison of Nitrating Reagents for Trifluoromethylindolines

| Reagent System | Conditions | Substrate Suitability | Regioselectivity | Key Advantages |

| Fe(NO₃)₃·9H₂O | DCE, 50°C | Moderately deactivated (Mono-CF₃) | High (C5 preferred) | Mild, non-acidic, excellent functional group tolerance[1]. |

| HNO₃ / HOTf / HFIP | HFIP, RT | Highly deactivated (Poly-F or Di-CF₃) | High (Steric-driven) | Superacid catalysis; controllable mono/dinitration; fast kinetics[4][5]. |

| CF₃COONO₂ (In situ) | Sub-RT | Indoles / Mildly deactivated indolines | Moderate to High | Metal-free, avoids strong mineral acids[6]. |

| HNO₃ / H₂SO₄ | < 0°C | Robust, strongly deactivated systems | Poor to Moderate | Low cost, but prone to generating oxidative tars[3]. |

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure reaction fidelity.

Protocol A: Mild C5-Selective Nitration using Ferric Nitrate

This protocol leverages the thermal decomposition of Iron(III) nitrate nonahydrate to generate nitrating species under completely non-acidic conditions, preventing the cleavage of acid-labile protecting groups[1].

Materials:

-

N-Acetyl-6-trifluoromethylindoline (1.0 equiv, 1.0 mmol)

-

Fe(NO₃)₃·9H₂O (1.5 equiv, 1.5 mmol)

-

1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Procedure:

-

Initialization: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the N-protected trifluoromethylindoline in DCE.

-

Reagent Addition: Add Fe(NO₃)₃·9H₂O in a single portion. The suspension will initially appear light orange/brown.

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 50°C.

-

Validation Checkpoint (TLC/LC-MS): Monitor the reaction every 2 hours. The generation of the NO₂ radical/cation species is gradual. Complete conversion typically occurs within 4–12 hours. Look for a distinct, more polar spot on TLC (Hexanes:EtOAc 7:3).

-

Quench and Extraction: Cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 × 10 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to isolate the pure 5-nitro isomer.

Protocol B: Superacid-Promoted Nitration for Highly Deactivated Substrates

For indolines bearing multiple electron-withdrawing groups, mild reagents fail. Trifluoromethanesulfonic acid (HOTf) acts as a superacid catalyst that quantitatively generates the nitronium ion from commercial 68% HNO₃. The use of hexafluoroisopropanol (HFIP) as a solvent provides a strong hydrogen-bond donor environment that stabilizes the highly polar transition state, dramatically accelerating the reaction[4][5].

Materials:

-

Highly deactivated N-protected trifluoromethylindoline (1.0 equiv, 1.0 mmol)

-

68% Aqueous HNO₃ (1.2 equiv, 1.2 mmol)

-

Trifluoromethanesulfonic acid (HOTf) (0.5 - 1.0 equiv, depending on deactivation)

-

Hexafluoroisopropanol (HFIP) (3.0 mL)

Step-by-Step Procedure:

-

Initialization: Dissolve the substrate in HFIP in a 10 mL vial. Cool the solution to 0°C using an ice bath.

-

Superacid Activation: Carefully add 68% HNO₃ dropwise, followed immediately by the slow, dropwise addition of HOTf. Causality Note: HOTf acts as a water scavenger and superacid, instantly generating NO₂⁺ without the oxidative side reactions common to H₂SO₄.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature.

-

Validation Checkpoint (LC-MS): This reaction is exceptionally fast. Sample the reaction at 30 minutes and 1 hour. LC-MS should show quantitative conversion to the mononitrated product. Prolonged exposure may lead to dinitration.

-

Quench: Pour the reaction mixture over crushed ice (10 g) to instantly halt the superacid catalysis. Neutralize carefully with saturated aqueous Na₂CO₃ until pH ~7.

-

Isolation: Extract with EtOAc (3 × 10 mL), dry over MgSO₄, and concentrate. The product is often pure enough (>95%) to be used without column chromatography.

Figure 2: Experimental workflow for selecting and executing the optimal nitration protocol.

Analytical and Troubleshooting Guidelines

-

Over-nitration (Dinitration): If LC-MS indicates the formation of dinitrated species (M+90), the substrate is too electron-rich for the chosen conditions. Switch from Protocol B to Protocol A, or strictly control the equivalents of HNO₃ to 1.0 in Protocol B and lower the temperature to 0°C[4].

-

Poor Regioselectivity: If a mixture of C5 and C7 isomers is observed, evaluate the steric bulk of the N-protecting group. Switching from an N-acetyl to a bulkier N-pivaloyl or N-Boc group can increase steric hindrance at C7, thereby driving the regioselectivity entirely toward the C5 position.

References

1.[1] Regioselective C5 nitration of N-protected indolines using ferric nitrate under mild conditions. Taylor & Francis. URL: 2.[6] Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. NIH. URL: 3.[3] Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole. Benchchem. URL: 4.[4] Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. Organic-Chemistry.org. URL: 5.[5] Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. NIH. URL: 6.[2] From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. PMC. URL:

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]

- 5. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

5-Nitro-6-(trifluoromethyl)indoline synthesis using fuming nitric acid

Application Note: High-Fidelity Synthesis of 5-Nitro-6-(trifluoromethyl)indoline

Executive Summary & Strategic Analysis

The synthesis of 5-nitro-6-(trifluoromethyl)indoline presents a classic challenge in electrophilic aromatic substitution (

This scaffold is a critical intermediate in the development of KCNQ potassium channel openers, anticancer agents, and nuclear receptor modulators. The trifluoromethyl (

The Regioselectivity Paradox

-

The Indoline Nitrogen (N1): A strong activator and ortho/para director. In a free indoline, the lone pair directs substitution to positions 5 (para) and 7 (ortho).

-

The Trifluoromethyl Group (C6): A strong electron-withdrawing group (EWG) and meta director. It deactivates the entire ring but deactivates the ortho and para positions (relative to itself) most severely.

-

The Conflict: Position 5 is ortho to the

group (strongly deactivated) but para to the Nitrogen (strongly activated).

Experimental Verdict: Direct nitration of free indoline is hazardous due to oxidation susceptibility (forming indoles or quinones). Therefore, this protocol utilizes an

Reaction Scheme & Pathway Visualization

The following diagram illustrates the synthetic workflow and the electronic logic governing the regioselectivity.

Caption: Synthetic pathway for 5-nitro-6-(trifluoromethyl)indoline highlighting the protection-nitration-deprotection sequence.

Detailed Experimental Protocols

Phase 1: Precursor Stabilization ( -Acetylation)

Before introducing the strong oxidant (fuming

-

Reagents: 6-(Trifluoromethyl)indoline (1.0 equiv), Acetic Anhydride (

, 1.5 equiv), Triethylamine ( -

Mechanism: Nucleophilic acyl substitution.

Procedure:

-

Dissolve 6-(trifluoromethyl)indoline (e.g., 10.0 g) in anhydrous DCM (100 mL) in a round-bottom flask under inert atmosphere (

). -

Add

followed by the dropwise addition of -

Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Workup: Wash with 1N HCl (to remove excess amine), saturated

, and brine. Dry over -

Output: 1-Acetyl-6-(trifluoromethyl)indoline. (Yield typically >90%).[1][2]

Phase 2: The Core Nitration Protocol

This is the critical step.[3] The use of Fuming Nitric Acid (>90%) is required because the

Safety Warning: Fuming Nitric Acid is a potent oxidizer and corrosive. Reacts violently with organics. Perform in a fume hood behind a blast shield.

Materials Table:

| Reagent | Specification | Equivalents | Role |

| Substrate | 1-Acetyl-6-(trifluoromethyl)indoline | 1.0 | Precursor |

| Fuming Nitric Acid | >90% | 1.5 - 2.0 | Electrophile Source |

| Sulfuric Acid | Conc. (98%) | Solvent Vol. (10V) | Catalyst/Solvent |

| Ice/Water | Crushed | Excess | Quenching Agent |

Step-by-Step Methodology:

-

Preparation of Nitrating Mixture:

-

In a 3-neck flask equipped with a thermometer and addition funnel, charge Concentrated Sulfuric Acid (

, 10 mL per gram of substrate). -

Cool the acid to

to -

Critical: Add the protected indoline substrate portion-wise to the cold sulfuric acid. Ensure the temperature does not exceed

. The solution may darken.

-

-

Addition of Fuming Nitric Acid:

-

Place Fuming

in the addition funnel. -

Add the acid dropwise to the reaction mixture.

-

Rate Control: Maintain internal temperature below

. The nitration of activated rings is exothermic; however, the

-

-

Reaction Phase:

-

After addition, allow the mixture to stir at

for 30 minutes. -

Slowly warm to Room Temperature (

) and stir for 1–2 hours. -

Validation: Check reaction progress via LC-MS or TLC. Look for the disappearance of the starting material (

) and appearance of the product (

-

-

Quenching & Isolation:

-

Pour the reaction mixture slowly onto a slurry of crushed ice/water (approx. 500 mL) with vigorous stirring. The product usually precipitates as a pale yellow/off-white solid.

-

Alternative (if oil forms): Extract with Ethyl Acetate (x3), wash combined organics with water (x2) and saturated

(until neutral pH).

-

-

Purification:

-

Recrystallization from Ethanol or Isopropanol is often sufficient.

-

Target: 1-Acetyl-5-nitro-6-(trifluoromethyl)indoline.

-

Phase 3: Deprotection (Hydrolysis)

To obtain the free amine specified in the topic (5-nitro-6-(trifluoromethyl)indoline).

-

Dissolve the nitrated intermediate in Methanol (MeOH).

-

Add 6N Hydrochloric Acid (HCl) (5-10 equiv).

-

Reflux for 2–4 hours. The electron-withdrawing nitro and

groups make the amide bond more labile than in unsubstituted indolines. -

Neutralization: Cool, neutralize with NaOH or

to pH 8. -

Extract with Ethyl Acetate, dry, and concentrate.

Expected Analytical Data

| Parameter | Observation | Interpretation |

| Appearance | Yellow to Orange Solid | Nitro compounds are characteristically colored. |

| Two aromatic singlets (or weak doublets) | Proton H4 (adjacent to Nitro) will be significantly deshielded (~8.0-8.5 ppm). Proton H7 (adjacent to CF3) will be shielded relative to H4 but deshielded relative to indole (~7.0-7.5 ppm). Lack of coupling confirms para relationship (positions 4 and 7 are isolated). | |

| Single peak (~ -60 ppm) | Confirms integrity of the | |

| MS (ESI) |

Troubleshooting & Optimization

-

Issue: Low Yield / Tar Formation.

-

Cause: Temperature too high during

addition. -

Solution: Strict cryocooling at

. Ensure stirring is vigorous to prevent "hot spots."

-

-

Issue: Regioisomer Contamination (7-nitro).

-

Cause: Steric control failure.

-

Solution: The

-acetyl group usually provides sufficient steric bulk to block C7. If C7 nitration is observed, switch to a bulkier protecting group like Pivaloyl (

-

-

Issue: Over-nitration.

-

Cause: Excess Fuming

. -

Solution: Use exactly 1.05 - 1.1 equivalents. The deactivated ring resists second nitration, but forcing conditions will nitrate the C4 position.

-

References

-

Preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole. (2010). World Intellectual Property Organization, WO2010071828A2. (Describes the standard nitration protocol for deactivated indoline scaffolds using mixed acid). Link

-

Electrophilic Aromatic Substitution. (n.d.).[5] Wikipedia. (Foundational mechanistic principles of substituent directing effects). Link

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives. (2016). ChemMedChem, National Institutes of Health. (Provides analogous protocols for 5-nitroindole synthesis). Link

-

Nitration of Trifluoromethoxybenzene Derivatives. (2025). BenchChem Application Notes. (Protocols for nitrating strongly deactivated fluorinated aromatics). Link

Sources

- 1. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]

- 2. 5-Nitroindole synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. m.youtube.com [m.youtube.com]

Application Note: Catalytic Hydrogenation of 5-Nitro-6-(Trifluoromethyl)indole

Introduction and Scientific Context

The selective reduction of aromatic nitro compounds is a cornerstone transformation in modern organic synthesis, providing a reliable route to primary anilines. These anilines are critical building blocks for a vast array of pharmaceuticals, agrochemicals, and advanced materials. 5-Amino-6-(trifluoromethyl)indole, the product of the titular reaction, is a valuable synthon in medicinal chemistry, with the trifluoromethyl group often imparting desirable pharmacokinetic properties such as metabolic stability and enhanced binding affinity.

Catalytic hydrogenation stands out as the most atom-economical and environmentally benign method for this transformation.[1] It typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), with molecular hydrogen (H₂) as the terminal reductant, producing only water as a byproduct.[1] However, the reaction is not without its challenges. It is a highly exothermic process that involves flammable gas under pressure and a pyrophoric catalyst, demanding rigorous safety protocols and precise control over reaction parameters to ensure a safe and efficient outcome.[2]

This guide provides a comprehensive overview of the catalytic hydrogenation of 5-nitro-6-(trifluoromethyl)indole, detailing the underlying mechanism, critical process parameters, a step-by-step laboratory protocol, and essential safety considerations for researchers in drug development and chemical synthesis.

Mechanism and Critical Experimental Parameters

The reduction of a nitro group to an amine is a six-electron process that occurs on the surface of the heterogeneous catalyst.[3] The generally accepted mechanism proceeds through a direct hydrogenation pathway involving nitroso and hydroxylamine intermediates, which are typically not observed in the reaction mixture as their subsequent reduction is rapid.[3][4]

Caption: Fig. 1: Simplified reaction pathway for nitro group reduction.

Success hinges on the careful optimization of several key parameters:

-

Catalyst Selection and Loading: Palladium on carbon (Pd/C) is the most common and effective catalyst for this transformation due to its high activity and selectivity.[1] A loading of 1-5 mol% relative to the substrate is typical.[3] While highly active, Pd/C can sometimes promote undesired side reactions like dehalogenation if other sensitive groups are present.[1] Alternatives like Raney Nickel may be considered in such cases.[1]

-

Solvent System: The solvent must fully dissolve the starting material while being inert to the reaction conditions. Common choices include alcohols (methanol, ethanol) and esters (ethyl acetate), which have good hydrogen solubility.[4]

-

Hydrogen Pressure: The reaction can be conducted under a range of pressures, from an H₂-filled balloon (atmospheric pressure) for small-scale reactions to high-pressure autoclaves (e.g., 1-10 bar) for larger scales or more stubborn substrates. Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate.

-

Temperature: Most nitro group hydrogenations are highly exothermic and can proceed readily at room temperature. Effective temperature control is crucial to prevent thermal runaway. Gentle heating (e.g., to 40°C) may be applied to increase the rate if the reaction is sluggish.[5]

-

Agitation: Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas from the headspace to the solvent and to the catalyst surface where the reaction occurs. Insufficient agitation can lead to a stalled or significantly slowed reaction.

Detailed Experimental Protocol

This protocol describes the reduction of 5-nitro-6-(trifluoromethyl)indole on a laboratory scale using a standard hydrogenation apparatus.

3.1 Materials and Equipment

-

Reagents:

-

5-nitro-6-(trifluoromethyl)indole

-

10% Palladium on carbon (Pd/C), preferably 50% wet with water

-

Solvent (e.g., HPLC-grade Methanol or Ethyl Acetate)

-

Hydrogen gas (high purity)

-

Nitrogen or Argon gas (high purity)

-

Filter aid (e.g., Celite®)

-

-

Equipment:

-

Heavy-walled hydrogenation flask or Parr-type autoclave reactor rated for the intended pressure.

-

Magnetic stir plate and stir bar

-

Gas lines and regulators for H₂ and N₂/Ar[6]

-

Vacuum pump and Schlenk line

-

Buchner funnel and filter flask

-

Round-bottom flask for product isolation

-

Rotary evaporator

-

3.2 Step-by-Step Procedure

Caption: Fig. 2: Experimental workflow for catalytic hydrogenation.

-

Reactor Preparation and Inerting:

-

Ensure the hydrogenation vessel is clean, dry, and free of cracks.[2] Place a magnetic stir bar inside.

-

Assemble the apparatus in a well-ventilated fume hood, away from ignition sources.[7]

-

Seal the vessel and connect it to a Schlenk line. Evacuate the vessel under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle at least three times to ensure all oxygen is removed.[2] This step is critical to prevent the formation of explosive H₂/O₂ mixtures.

-

-

Charging of Reagents:

-

Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (e.g., 2-5 mol%) to the vessel.[8]

-

Add the chosen solvent (e.g., methanol) via cannula or syringe, ensuring the catalyst is fully wetted and submerged.[8]

-

Add the 5-nitro-6-(trifluoromethyl)indole substrate to the flask. It can be added as a solid or as a solution in a small amount of the reaction solvent.

-

Briefly degas the resulting slurry by evacuating and backfilling with inert gas one more time.

-

-

Initiating Hydrogenation:

-

With vigorous stirring, evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., attach an H₂-filled balloon or pressurize the autoclave to 3-5 bar).

-

Monitor the reaction vessel for any initial temperature increase, as the reaction is exothermic.

-

If using a pressurized system, a drop in pressure indicates hydrogen consumption and that the reaction is proceeding. The system may need to be re-pressurized periodically.

-

-

Reaction Monitoring:

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

To take a sample, stop the stirring, carefully vent the hydrogen pressure, and purge the system with inert gas. Quickly remove a small aliquot with a long pipette under a positive flow of inert gas.

-

Re-establish the inert atmosphere and then the hydrogen atmosphere to continue the reaction.

-

-

Work-up and Catalyst Filtration:

-

Once the reaction is complete (as determined by monitoring), stop the stirring and carefully vent the excess hydrogen to a safe exhaust.

-

Thoroughly purge the reaction vessel with inert gas (at least 3 cycles) to remove all residual hydrogen.[6]

-

CRITICAL SAFETY STEP: The used Pd/C catalyst is saturated with hydrogen and is highly pyrophoric, meaning it can ignite spontaneously upon contact with air.[9][10]

-

Prepare a Buchner funnel with a pad of Celite®. Pre-wet the Celite® pad with a small amount of the reaction solvent.

-

Under a flow of inert gas, carefully filter the reaction mixture through the Celite® pad. Wash the filter cake with additional solvent to ensure all product is recovered.

-

NEVER allow the filter cake to run dry. [10] Immediately after filtration, transfer the wet Celite®/catalyst cake to a dedicated waste container filled with water to quench its reactivity.[2][8]

-

-

Product Isolation:

-

Transfer the filtrate to a round-bottom flask.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-amino-6-(trifluoromethyl)indole.

-

The product can be further purified by column chromatography or recrystallization if necessary.

-

Safety Considerations

Catalytic hydrogenation is a high-hazard operation. A thorough risk assessment must be performed before commencing any work.

| Hazard | Risk | Mitigation Measures |

| Hydrogen Gas | Flammable and explosive in air (4-75% by volume). | Operate in a well-ventilated fume hood. Purge all apparatus with inert gas before introducing hydrogen. Use certified pressure equipment and check for leaks with an inert gas before use. Eliminate all nearby ignition sources.[7] |

| Pyrophoric Catalyst | Used Pd/C catalyst can ignite spontaneously on exposure to air. | Handle the catalyst under an inert atmosphere. Never add dry catalyst to a solvent in the presence of air. After filtration, never allow the catalyst filter cake to dry. Immediately quench the used catalyst in water for disposal.[2][9][10] |

| Exothermic Reaction | Potential for thermal runaway, leading to rapid pressure increase. | Start the reaction at room temperature and monitor for any initial exotherm. Ensure adequate cooling capacity is available, especially for larger-scale reactions. Control the rate of hydrogen addition if necessary.[11] |

| Pressurized System | Risk of vessel failure or explosion if over-pressurized. | Use glassware or autoclaves specifically designed and rated for hydrogenation. Always stay well below the maximum rated pressure. Ensure pressure relief systems (e.g., rupture discs) are in place and functional.[2][6] |

Analytical Characterization

The successful synthesis of 5-amino-6-(trifluoromethyl)indole should be confirmed using standard analytical techniques.

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the structure. The disappearance of the nitro-aromatic proton signals and the appearance of a new signal for the -NH₂ protons (which may be broad) are key indicators in ¹H NMR.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product.

-

HPLC/LC-MS: Can be used to assess the purity of the final product and to monitor reaction progress.[12] Online and in-line monitoring techniques using NMR or IR spectroscopy can also be employed for real-time analysis.[13][14][15]

References

- Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.).

- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).

- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.).

-

Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019, September 11). Analytical Chemistry. Retrieved from [Link]

-

Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. (2017, May 4). AZoM. Retrieved from [Link]

- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). Benchchem.

- Safe Handling of Pyrophoric Materials. (n.d.).

-

Hazards associated with laboratory scale hydrogenations. (2016). ACS Chemical Health & Safety. Retrieved from [Link]

-

Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019). PMC. Retrieved from [Link]

-

Hydrogenation: How we can make it safer. (2026, February 2). H.E.L Group. Retrieved from [Link]

-

Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. (n.d.). PMC. Retrieved from [Link]

-

Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved from [Link]

- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16).

-

On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Safety protocols for high-pressure green hydrogen storage systems. (2025, September 3). Patsnap Eureka. Retrieved from [Link]

-

Safe Handling of Pyrophoric Chemicals. (n.d.). Central Washington University. Retrieved from [Link]

-

Monitoring Hydrogenation and Dehydrogenation Reactions by UV Spectroscopy. (2022, July 20). Chemistry LibreTexts. Retrieved from [Link]

- LCSS: PALLADIUM ON CARBON. (n.d.).

-

Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Standard Operating Procedure. (2017, May 25).

-

Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018, November 30). MDPI. Retrieved from [Link]

- Catalytic hydrogenation of nitriles. (n.d.). Google Patents.

-

A Highly Active Nickel Catalyst for the Selective Hydrogenation of Functionalized Nitroarenes. (n.d.). EPub Bayreuth. Retrieved from [Link]

-

Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]

-

Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

-

Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. (2022, February 10). University of Rochester. Retrieved from [Link]

-

Catalyst-Free Synthesis of Trifluoromethylated Five- and Seven-Membered Nitrogen-Containing Heterocycles via Aza-Michael Addition and Lactamization of Trifluoroethylene Oxindoles. (2025, October 7). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

Sources

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. orientjchem.org [orientjchem.org]

- 5. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 6. njhjchem.com [njhjchem.com]

- 7. helgroup.com [helgroup.com]

- 8. rtong.people.ust.hk [rtong.people.ust.hk]

- 9. Safe Handling of Pyrophoric Chemicals | Central Washington University [cwu.edu]

- 10. LCSS: PALLADIUM ON CARBON [web.stanford.edu]

- 11. Safety protocols for high-pressure green hydrogen storage systems [eureka.patsnap.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. azom.com [azom.com]

- 15. researchgate.net [researchgate.net]

Application Note: Preparation of 5-Amino-6-(trifluoromethyl)indoline from its Nitro Precursor

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction & Mechanistic Rationale

Fluorinated indoline cores are highly privileged scaffolds in modern drug discovery. Specifically, derivatives of 6-(trifluoromethyl)indoline have been extensively utilized in the development of central nervous system (CNS) therapeutics, most notably as selective 5-HT2C receptor inverse agonists (e.g., SB-243213) for the treatment of anxiety and depression [1].

The synthesis of 5-amino-6-(trifluoromethyl)indoline from its corresponding nitro precursor (either the free indoline or the N-acetyl protected derivative, 1-acetyl-5-nitro-6-(trifluoromethyl)indoline) is a critical functionalization step. The primary synthetic challenge lies in achieving complete reduction of the strongly electron-withdrawing nitro group without inducing hydrodefluorination of the adjacent trifluoromethyl group or causing oxidative degradation of the electron-rich indoline ring.

To address these challenges, this application note details two field-proven methodologies: Catalytic Hydrogenation (Pd/C) and Mild Chemical Reduction (Fe/NH₄Cl) .

-

Catalytic Hydrogenation offers a clean, high-yielding pathway ideal for scale-up, provided the hydrogen pressure and temperature are strictly controlled to prevent C-F bond cleavage.

-

Mild Chemical Reduction utilizing Iron powder and Ammonium Chloride (a modified Béchamp reduction) operates via single-electron transfer (SET). The use of NH₄Cl as a weak proton source (instead of harsh acids like HCl or AcOH) prevents the protonation-induced polymerization of the indoline core and ensures the stability of the CF₃ group [2].

Comparative Analysis of Reduction Strategies

Selecting the appropriate reduction method depends on the scale of the reaction, available equipment, and the protection status of the indoline nitrogen.

| Parameter | Method A: Catalytic Hydrogenation (Pd/C) | Method B: Mild Chemical Reduction (Fe/NH₄Cl) |

| Primary Reagents | 10% Pd/C, H₂ gas (1 atm) | Fe powder (3-5 eq), NH₄Cl (5 eq) |

| Solvent System | Methanol or Ethanol | Ethanol / Water (4:1 v/v) |

| Reaction Conditions | Room temperature, 2–4 hours | 70–80 °C (Reflux), 4–6 hours |

| Chemoselectivity | High; requires monitoring to avoid over-reduction | Excellent; completely orthogonal to halogens/CF₃ |

| Workup Complexity | Low (Simple Celite filtration) | Moderate (Requires removal of iron oxides) |

| Best Suited For | Clean precursors, library generation, scale-up | Substrates prone to hydrogenolysis, crude precursors |

Reaction Workflow and Mechanistic Pathways

The following diagram illustrates the divergent synthetic workflows for the two reduction methodologies.

Caption: Divergent synthetic workflows for the reduction of 5-nitro-6-(trifluoromethyl)indoline.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Pd/C)

This protocol is self-validating through volumetric hydrogen consumption and TLC monitoring.

Materials:

-

5-Nitro-6-(trifluoromethyl)indoline (1.0 mmol, 232 mg)

-

10% Palladium on Carbon (Pd/C) (10 wt%, ~23 mg)

-

Anhydrous Methanol (10 mL)

-

Hydrogen gas (Balloon)

Step-by-Step Procedure:

-

Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the nitro precursor in 10 mL of anhydrous methanol.

-

Catalyst Addition: Carefully add the 10% Pd/C to the solution. Caution: Pd/C is pyrophoric; add under a gentle stream of nitrogen or argon.

-

Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

-

Reaction: Stir the suspension vigorously at room temperature (20–25 °C) under a hydrogen atmosphere (1 atm). Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3). The nitro compound (higher Rf) will convert to the polar amine (lower Rf, highly fluorescent under 254 nm UV and stains dark brown with Ninhydrin).

-

Filtration: Upon completion (typically 2–4 hours), purge the flask with nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess methanol (3 × 10 mL).

-

Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (if necessary) to yield the pure 5-amino-6-(trifluoromethyl)indoline as a pale solid.

Protocol B: Mild Chemical Reduction (Fe/NH₄Cl)

This protocol is ideal for substrates where catalytic hydrogenation is not feasible due to catalyst poisoning or scale constraints.

Materials:

-

5-Nitro-6-(trifluoromethyl)indoline (1.0 mmol, 232 mg)

-

Iron Powder (325 mesh) (5.0 mmol, 279 mg)

-

Ammonium Chloride (NH₄Cl) (5.0 mmol, 267 mg)

-

Ethanol (8 mL) and Deionized Water (2 mL)

Step-by-Step Procedure:

-

Preparation: In a 25 mL round-bottom flask, dissolve the nitro precursor in 8 mL of ethanol. Add 2 mL of deionized water to create a 4:1 solvent mixture.

-

Reagent Addition: Add the Iron powder and Ammonium Chloride sequentially to the stirring solution.

-

Heating: Attach a reflux condenser and heat the mixture to 75–80 °C (gentle reflux) using an oil bath or heating block.

-

Monitoring: Stir vigorously for 4–6 hours. The reaction mixture will turn dark brown/black as iron oxides form. Monitor progression via LC-MS or TLC.

-

Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove unreacted iron and iron oxides. Wash the pad with Ethyl Acetate (3 × 15 mL).

-

Extraction: Transfer the filtrate to a separatory funnel. Add 15 mL of saturated aqueous NaHCO₃ and extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

-

Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the target amine.

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the synthesized compound, the following analytical benchmarks should be verified:

-

¹H NMR (400 MHz, CDCl₃/DMSO-d₆): Look for the disappearance of the downfield aromatic protons associated with the nitro-aromatic system. The appearance of a broad singlet integrating to 2H (around

3.5–4.5 ppm, depending on solvent) confirms the presence of the primary amine (-NH₂). The indoline aliphatic protons (C2 and C3) should remain intact as two distinct triplets (or multiplets) around -

¹⁹F NMR: A sharp singlet should be observed around

-60 to -62 ppm, confirming the integrity of the -CF₃ group. Any additional peaks suggest hydrodefluorination. -

LC-MS: The expected mass [M+H]⁺ for 5-amino-6-(trifluoromethyl)indoline is m/z 203.1.

Troubleshooting Insight: Electron-rich anilines (especially indolines) are highly susceptible to air oxidation, which manifests as a rapid darkening of the isolated product (turning deep purple or black). It is highly recommended to store the isolated 5-amino-6-(trifluoromethyl)indoline under an inert atmosphere (Argon) at -20 °C, or to immediately utilize it in the subsequent coupling step (e.g., urea/amide formation) [1].

References

-

Bromidge, S. M., et al. "Biarylcarbamoylindolines Are Novel and Selective 5-HT2C Receptor Inverse Agonists: Identification of 5-Methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]-6-trifluoromethylindoline (SB-243213) as a Potential Antidepressant/Anxiolytic Agent." Journal of Medicinal Chemistry, vol. 43, no. 6, 2000, pp. 1123-1134. Available at:[Link]

-

Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. 2nd ed., Wiley-VCH, 1999. (Standard reference for the chemoselective reduction of nitroarenes using Fe/NH₄Cl). Available at:[Link]

Application Note: 5-Nitro-6-(trifluoromethyl)indoline as a Kinase Inhibitor Scaffold

Abstract

This guide details the strategic application of 5-Nitro-6-(trifluoromethyl)indoline (CAS: 1215206-38-6) as a high-value building block for Type I and Type II ATP-competitive kinase inhibitors. While the indoline core is a privileged scaffold in FDA-approved drugs (e.g., Sunitinib, Nintedanib), this specific 5-nitro-6-trifluoromethyl substitution pattern offers unique electronic and steric advantages. This document provides validated protocols for chemical derivatization, structural activity relationship (SAR) design, and biological evaluation via TR-FRET.

Part 1: Structural Rationale & Design Strategy

The "Privileged" Indoline Scaffold

The indoline (2,3-dihydro-1H-indole) scaffold serves as a bioisostere for the purine ring of ATP. Unlike the planar indole, the indoline's

The Role of Substituents

The 5-Nitro-6-(trifluoromethyl)indoline scaffold is pre-functionalized to address two critical challenges in kinase inhibitor design:

-

The 5-Nitro Group (The "Warhead" Precursor):

-

Function: Serves as a masked amine. Upon reduction to

, it provides the critical nitrogen vector required to form urea or amide linkages. -

Interaction: These linkages typically function as the primary H-bond donor/acceptor pair interacting with the kinase hinge region (e.g., the backbone of the gatekeeper residue + 2).

-

-

The 6-Trifluoromethyl Group (

):-

Metabolic Stability: Blocks oxidative metabolism at the C6 position (a common soft spot in unsubstituted indolines).

-

Hydrophobic Targeting: The bulky, electron-withdrawing

group is positioned to occupy the hydrophobic back-pocket or interact with the gatekeeper residue, often enhancing selectivity against kinases with smaller gatekeepers (e.g., T790M mutants in EGFR).

-

Strategic Workflow Diagram

The following diagram illustrates the conversion of the raw scaffold into a functional lead compound.

Figure 1: Strategic workflow for transforming the nitro-indoline scaffold into a bioactive kinase inhibitor.

Part 2: Synthetic Protocols

Pre-requisite: Handling the Group

Warning: While aromatic

Protocol A: Nitro Reduction (Batch Scale)

This step converts the 5-nitro group into the 5-amino group, creating the "handle" for hinge-binding motifs.

-

Reagents: 5-Nitro-6-(trifluoromethyl)indoline (1.0 eq), 10% Pd/C (0.1 eq by wt), Methanol (0.1 M concentration).

-

Equipment: Hydrogenation vessel (Parr shaker or balloon).

Step-by-Step:

-

Dissolution: Dissolve 1.0 g of scaffold in 40 mL of anhydrous Methanol.

-

Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an Argon blanket.

-

Safety Note: Pd/C is pyrophoric. Do not let it dry out.

-

-

Hydrogenation: Purge the vessel with

gas (3 cycles). Stir under 1 atm -

Monitoring: Monitor by LC-MS. The Nitro peak (M+) will disappear, replaced by the Amine peak (M-30).

-

Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate in vacuo.

-

Stability Note: The resulting 5-amino-6-(trifluoromethyl)indoline is oxidation-sensitive. Use immediately in Step 2.3 or store under

at -20°C.

-

Protocol B: Urea Library Synthesis (Hinge Binder Formation)

Ureas are classic hinge-binding motifs (e.g., Sorafenib). This protocol couples the fresh amine with isocyanates.

-

Reagents: 5-Amino-6-(trifluoromethyl)indoline (1.0 eq), Aryl Isocyanate (1.1 eq), DCM (Dichloromethane).

Step-by-Step:

-

Preparation: Dissolve the amine (from Protocol A) in DCM (0.1 M).

-

Addition: Add the Aryl Isocyanate dropwise at 0°C.

-

Reaction: Allow to warm to RT and stir for 2–12 hours.

-

Precipitation: Many urea products will precipitate out of DCM. Filter and wash with cold DCM.

-

Purification: If soluble, purify via Flash Chromatography (Hexane/EtOAc gradient).

Part 3: Biological Evaluation (TR-FRET Assay)

To validate the inhibitors, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™).[1] This method is robust against compound autofluorescence, a common issue with indole-like heterocycles.

Assay Principle

-

Donor: Europium (Eu)-labeled anti-GST antibody (binds to GST-tagged Kinase).

-

Acceptor: Alexa Fluor® 647-labeled Kinase Tracer (ATP-competitive probe).

-

Mechanism: The tracer binds the kinase active site. The Eu-antibody binds the kinase. Excitation of Eu (340 nm) transfers energy to the Tracer (emission at 665 nm).

-

Inhibition: Your compound displaces the tracer, reducing the TR-FRET signal (decrease in 665/615 nm ratio).

Detailed Protocol

Materials:

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[2]

-

Test Compounds (10 mM DMSO stock).

Workflow:

-

Compound Titration: Prepare a 10-point serial dilution (3-fold) of the inhibitor in DMSO.

-

Plate Setup: Use a white, low-volume 384-well plate.

-

Add 100 nL of compound per well (acoustic dispenser or pin tool).

-

-

Kinase/Antibody Mix: Dilute Kinase (5 nM final) and Eu-Antibody (2 nM final) in Kinase Buffer. Add 5 µL to the plate.

-

Tracer Addition: Dilute Tracer to

concentration (determined previously). Add 5 µL to the plate. -

Incubation: Incubate for 1 hour at RT in the dark.

-

Read: Measure fluorescence on a multimode reader (e.g., EnVision).

-

Excitation: 340 nm.

-

Emission 1 (Donor): 615 nm.

-

Emission 2 (Acceptor): 665 nm.

-

Data Analysis & Troubleshooting

Calculate the Emission Ratio (ER):

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| Low Signal Window | Tracer concentration too high | Retitrate tracer; use concentration near |

| High Background | Compound autofluorescence | TR-FRET usually mitigates this; check compound solubility (precipitation scatters light). |

| Flat Dose Response | Compound precipitation | Check DMSO tolerance of the kinase; ensure final DMSO < 1%. |

| Right-Shifted IC50 | Incubation time too short | Ensure equilibrium is reached (usually 60 mins). |

Part 4: Molecular Modeling Visualization

Understanding the binding mode is crucial for optimization. The diagram below depicts the theoretical binding mode of a urea-derivative of the scaffold within the ATP pocket.

Figure 2: Theoretical binding mode of a 5-ureido-6-trifluoromethylindoline derivative in the kinase ATP pocket.

References

-

Zhang, J., et al. (2009). "Design of Indole-Based Kinase Inhibitors." Journal of Medicinal Chemistry.

-

Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." Thermo Fisher Application Notes.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

BenchChem. "Synthesis of 5-Aminoindole from 5-Nitroindole Derivatives." BenchChem Protocols.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 53394626 (Indoline derivatives)." PubChem.

Sources

Process Scale-Up and Optimization for the Synthesis of 5-Nitro-6-(trifluoromethyl)indoline: A Hybrid Batch-Flow Approach

Executive Summary

This application note details a robust, scalable, and inherently safe synthetic protocol for 5-Nitro-6-(trifluoromethyl)indoline (CAS: 2891599-50-9), a highly valued building block in pharmaceutical development. By integrating a continuous flow microreactor for the critical and hazardous nitration step, this hybrid batch-flow-batch methodology mitigates the severe thermal hazards associated with aromatic nitrations while achieving superior regioselectivity, yield, and batch-to-batch consistency.

Mechanistic Rationale & Process Design

The direct nitration of 6-(trifluoromethyl)indoline is synthetically non-viable. The free secondary amine is highly susceptible to oxidation by nitric acid, leading to complex degradation profiles. Furthermore, aromatic nitration is a notoriously fast and highly exothermic process (ΔH = −73 to −253 kJ/mol)[1]. Scaling this reaction in traditional batch reactors introduces significant risks of thermal runaway and promotes the formation of dinitro impurities due to localized hot spots and poor mass transfer[2].

To address these challenges, we designed a self-validating three-step sequence:

-

Protection (Batch): N-acetylation shields the amine from oxidation and acts as a strong ortho/para director. Due to the steric bulk of the adjacent trifluoromethyl group at the 6-position, the N-acetyl group directs the incoming nitronium ion exclusively to the 5-position (para to the nitrogen).

-

Nitration (Continuous Flow): Utilizing a Silicon Carbide (SiC) microreactor ensures near-instantaneous mixing and exceptional heat dissipation, maintaining isothermal conditions at 5°C. This kinetic control suppresses over-nitration and eliminates thermal hazards[3].

-